4,4'-Dihexyl-2,2'-Bithiophen

Übersicht

Beschreibung

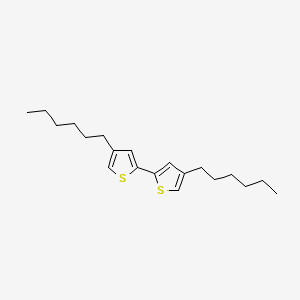

4,4’-Dihexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected at the 2-position, with hexyl groups attached at the 4-position of each thiophene ring. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers .

Wissenschaftliche Forschungsanwendungen

4,4’-Dihexyl-2,2’-bithiophene has a wide range of applications in scientific research:

Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent semiconducting properties.

Conductive Polymers: The compound is a key component in the synthesis of conductive polymers, which are used in flexible electronic devices.

Sensors: It is utilized in the fabrication of chemical sensors for detecting various analytes.

Biological Studies: The compound’s unique properties make it useful in studying biological interactions at the molecular level

Wirkmechanismus

Target of Action

This compound is often used in the field of organic electronics, particularly in the development of organic semiconductors .

Mode of Action

The mode of action of 4,4’-Dihexyl-2,2’-bithiophene is primarily physical rather than biochemical. As a component of organic semiconductors, it contributes to the electronic properties of the material .

Biochemical Pathways

Its use is more relevant to the field of organic electronics .

Result of Action

In the context of organic electronics, the use of 4,4’-Dihexyl-2,2’-bithiophene can result in improved electronic properties of the semiconductor material .

Action Environment

The action of 4,4’-Dihexyl-2,2’-bithiophene is influenced by environmental factors such as temperature and light. It should be stored under inert gas at a temperature between 0-10°C, and it is sensitive to light, air, and heat .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexyl-2,2’-bithiophene typically involves the following steps:

Bromination of 2,2’-bithiophene: The starting material, 2,2’-bithiophene, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) to yield 4,4’-dibromo-2,2’-bithiophene.

Industrial Production Methods: Industrial production methods for 4,4’-Dihexyl-2,2’-bithiophene are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Dihexyl-2,2’-bithiophene undergoes various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated or alkylated derivatives.

Vergleich Mit ähnlichen Verbindungen

2,2’-Bithiophene: Lacks the hexyl groups, resulting in lower solubility and processability.

4,4’-Dioctyl-2,2’-bithiophene: Similar structure but with longer alkyl chains, which can affect the compound’s electronic properties.

4,4’-Didecyl-2,2’-bithiophene: Similar structure but with even longer alkyl chains, further influencing solubility and electronic properties

Uniqueness: 4,4’-Dihexyl-2,2’-bithiophene is unique due to its balanced properties of solubility, processability, and semiconducting performance. The hexyl groups provide an optimal balance between these factors, making it a preferred choice for various applications in organic electronics .

Biologische Aktivität

4,4'-Dihexyl-2,2'-bithiophene (DHBT) is a member of the bithiophene family, notable for its applications in organic electronics and potential biological activities. This compound has garnered attention due to its unique structural properties and the implications they have for both material science and biological research.

Chemical Structure and Properties

4,4'-Dihexyl-2,2'-bithiophene consists of two thiophene rings connected by a single bond, with hexyl groups attached at the 4-position of each thiophene unit. This configuration enhances its solubility and electronic properties, making it suitable for various applications including organic photovoltaics and organic light-emitting diodes (OLEDs).

| Property | Value |

|---|---|

| Molecular Formula | CHS |

| Molecular Weight | 258.42 g/mol |

| CAS Number | 135926-94-2 |

| Solubility | Soluble in organic solvents like dichloromethane and toluene |

Biological Activity Overview

Research into the biological activity of 4,4'-dihexyl-2,2'-bithiophene has revealed several promising areas:

- Antimicrobial Properties : Preliminary studies suggest that bithiophenes exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of nucleic acid synthesis.

- Anticancer Potential : Some derivatives of bithiophenes have shown cytotoxic effects on cancer cell lines. The proposed mechanisms include induction of apoptosis and interference with cellular signaling pathways.

- Antioxidant Activity : Bithiophenes may possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

Case Studies

Study 1: Antimicrobial Activity

A study published in Materials Chemistry A investigated the antimicrobial effects of various thiophene derivatives, including DHBT. The results indicated that DHBT exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of 4,4'-Dihexyl-2,2'-bithiophene

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Effects

In a study examining the cytotoxic effects of various bithiophene derivatives on cancer cell lines (e.g., HeLa and MCF-7), DHBT was found to induce apoptosis through the activation of caspase pathways. The IC values were determined to be approximately 25 µM for HeLa cells.

Table 2: Cytotoxicity of 4,4'-Dihexyl-2,2'-bithiophene

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The biological activity of DHBT can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of DHBT allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Inhibition of Enzymatic Activity : DHBT may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Eigenschaften

IUPAC Name |

4-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-19(21-15-17)20-14-18(16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQPWKFBXWPBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573861 | |

| Record name | 4,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135926-94-2 | |

| Record name | 4,4′-Dihexyl-2,2′-bithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135926-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4,4'-Dihexyl-2,2'-bithiophene used in organic solar cells?

A1: 4,4'-Dihexyl-2,2'-bithiophene exhibits properties desirable for organic solar cells. In particular, it can be combined with other molecules to create donor-acceptor systems. In the provided research, 4,4'-Dihexyl-2,2'-bithiophene is incorporated into a copolymer with alternating pyridazine units. [] This copolymer showed a two-photon excitation action cross-section (σ2PE) of 23 GM, indicating its potential for light absorption and energy transfer processes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.